Cucurbitacin H

Description

Extraction Techniques from Biological Matrices

The initial step in obtaining Cucurbitacin H involves its extraction from plant material. The choice of solvent and extraction protocol is critical for maximizing yield and purity.

Solvent-based extraction is a cornerstone of natural product isolation. For cucurbitacins, a sequential extraction process using solvents of varying polarities is often employed. google.com This typically begins with a non-polar solvent to remove lipids and pigments, followed by a moderately polar solvent to extract the target compounds. google.com

Commonly used non-polar solvents include hexane (B92381) and petroleum ether. google.com These are effective in removing waxy materials and other lipophilic constituents from the plant extract. google.com Following this initial step, a moderately polar solvent is used to extract the cucurbitacins. Chloroform (B151607) is a frequently utilized solvent for this purpose due to the significant solubility of cucurbitacin aglycones in it. google.comdiva-portal.org Other moderately polar solvents that can be employed include methylene (B1212753) chloride and ethyl acetate (B1210297). google.com

The general process often involves macerating the plant material in a solvent like ethanol. phcogrev.comarabjchem.org The resulting extract can then be partitioned between water and chloroform. The cucurbitacins, being less soluble in water, will preferentially move into the chloroform phase. diva-portal.org This partitioning step is a crucial part of the partial purification process. diva-portal.org

Table 1: Solvents Used in the Extraction of Cucurbitacins

| Solvent Type | Examples | Purpose in Extraction |

| Non-Polar | Hexane, Petroleum Ether | Removal of waxes and pigments google.comgoogle.com |

| Moderately Polar | Chloroform, Methylene Chloride, Ethyl Acetate | Extraction of cucurbitacins google.com |

| Polar | Ethanol, Methanol (B129727) | Initial extraction from plant material diva-portal.orgphcogrev.com |

Optimizing extraction conditions is crucial for maximizing the yield of this compound while minimizing the co-extraction of impurities. Key factors that can be adjusted include the choice of solvent, temperature, and extraction time. mdpi.com

For instance, studies on other natural products have shown that varying the solvent-to-solid ratio and extraction temperature can significantly impact yield. whiterose.ac.uk While specific optimization data for this compound is not extensively detailed in the provided results, general principles of natural product extraction suggest that a systematic approach to varying these parameters would be beneficial. The goal is to find a balance where the extraction of the target compound is maximized, and the extraction of undesirable compounds is minimized, thereby enhancing the selectivity of the process. arabjchem.orgwhiterose.ac.uk

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract containing a mixture of compounds undergoes chromatographic separation to isolate and purify this compound. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.govresearchgate.net

HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures of similar compounds like cucurbitacins. researchgate.net

Reverse-phase HPLC is the most common mode used for the separation of cucurbitacins. researchgate.netnih.gov In this technique, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. nih.govmjcce.org.mkobrnutafaza.hr The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer on the column. C18 columns are widely used due to their high resolving power and stability. obrnutafaza.hrnih.gov

To achieve optimal separation of a complex mixture like a plant extract, a gradient elution system is often employed. nih.govresearchgate.net This involves changing the composition of the mobile phase during the chromatographic run. waters.com For the separation of cucurbitacins, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.netresearchgate.net

The gradient typically starts with a higher proportion of water (the weaker solvent), and the concentration of acetonitrile (the stronger solvent) is gradually increased over time. nih.govmjcce.org.mk This allows for the elution of compounds with a wide range of polarities. For example, a linear gradient might start with 10% acetonitrile and increase to 95% over a set period. nih.gov The precise gradient profile, including the rate of change and the initial and final solvent compositions, is optimized to achieve the best possible separation of the target compound, this compound, from other cucurbitacins and impurities. mjcce.org.mkwaters.com The use of additives like formic acid or acetic acid in the mobile phase can also help to improve peak shape and resolution. nih.govnih.gov

Table 2: Typical HPLC Parameters for Cucurbitacin Separation

| Parameter | Typical Conditions | Rationale |

| Chromatography Mode | Reverse-Phase | Effective for separating compounds with varying polarity researchgate.netnih.gov |

| Stationary Phase | C18 Column | Provides good hydrophobic interaction and resolution nih.govmjcce.org.mknih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a wide range of compounds nih.govresearchgate.netresearchgate.net |

| Elution Type | Gradient | Optimizes separation of complex mixtures waters.com |

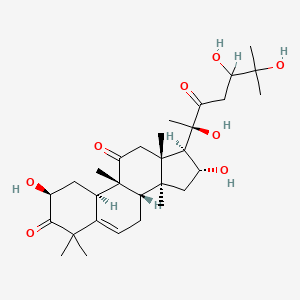

Structure

3D Structure

Properties

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNDMUIXCBUBLO-REQJDAJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331636 | |

| Record name | Cucurbitacin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751-96-2 | |

| Record name | Cucurbitacin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical and Biological Sources of Cucurbitacin H

Primary Occurrence in Cucurbitaceae Species

The Cucurbitaceae family, commonly known as the gourd family, is the most prolific source of cucurbitacins. These compounds are integral to the plant's defense mechanisms researchgate.netnih.govwikipedia.orgnih.gov.

Specific Plant Genera and Species Identified as Sources

Cucurbitacin H has been identified in numerous genera and species within the Cucurbitaceae family. Notable examples include:

Bryonia cretica : This species has been reported to contain Cucurbitacins G, H, and J, as well as isocucurbitacins G and H nih.gov.

Cucumis melo (Melon): Cucurbitacins are found in various melon landraces, with some studies indicating the presence of at least four cucurbitacins in bitter-tasting fruits of the 'Scopatizzo' landrace uniba.it. Cucumis species, in general, are known to be rich in cucurbitacins pharmatutor.orgnih.govplantarchives.orgnih.govphcogrev.com.

Lagenaria siceraria (Bottle Gourd): Bottle gourd fruits are known to contain trace amounts of cucurbitacins, specifically types B, D, G, and H nih.govekb.eg. While generally consumed for their beneficial properties, bitter varieties can contain significant levels of cucurbitacins, including this compound researchgate.net.

Cucumis sativus (Cucumber): Cucurbitacins, including Cucurbitacin C, have been isolated from cucumber leaves nih.gov. Cultivated cucumbers typically contain Cucurbitacin B and C, which contribute to their bitterness wjahr.com.

Cucurbita species (Squash, Pumpkin): Various Cucurbita species, such as Cucurbita andreana (a wild relative of Cucurbita maxima), Cucurbita pepo, and Cucurbita moschata, are known sources of cucurbitacins nih.govnih.govzobodat.at.

Momordica species (Bitter Gourd): Plants of the Momordica genus are known for a special group of cucurbitacins called momordicosides pharmatutor.orgnih.govplantarchives.orgphcogrev.com.

Citrullus lanatus (Watermelon): Watermelon is also recognized as a source of cucurbitacins nih.govphcogrev.comdiva-portal.org.

Wilbrandia ebracteata : This species has been reported to contain this compound, stereoisomer of Cucurbitacin G, from its roots wjahr.com.

Distribution within Plant Tissues

The concentration of cucurbitacins, including this compound, can vary significantly depending on the plant tissue and developmental stage nih.govplantarchives.orgnih.gov. These compounds are often found in higher concentrations in the fruits and roots of mature plants nih.govplantarchives.orgphcogrev.com. In some species, cucurbitacins are primarily concentrated in the roots, while in others, they are more abundant in the fruits nih.govplantarchives.orgnih.gov. Seeds generally contain very low concentrations of cucurbitacins nih.govplantarchives.orgphcogrev.com. Research indicates that cucurbitacins are formed in situ and are not transported to other parts of the plant nih.govplantarchives.orgresearchgate.net. For instance, in Cucumis sativus, cucurbitacins are found in leaves, stems, cotyledons, and roots, with larvae sequestering them mainly from the roots ethz.ch.

Presence in Non-Cucurbitaceae Botanical Families

Beyond the Cucurbitaceae family, cucurbitacins have been identified in several other plant families, indicating convergent evolution or ancient inheritance of the biosynthetic pathway researchgate.netnih.govwikipedia.orgnih.govnih.govplantarchives.orgphcogrev.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov.

Brassicaceae : This family is a notable source, with Iberis species (e.g., Iberis amara, Iberis umbellata) and Lepidium sativum (Garden Cress) seeds containing cucurbitacins researchgate.netnih.govwikipedia.orgnih.govplantarchives.orgphcogrev.comdiva-portal.org. Iberis amara has been specifically highlighted for its cucurbitacin production nih.gov.

Thymelaeaceae : Species within this family, such as Aquilaria agallocha, have been reported to be rich in cucurbitacins, particularly E and I nih.govscispace.com.

Other Families : Cucurbitacins have also been found in species belonging to the Scrophulariaceae, Begoniaceae, Datiscaceae, Primulaceae, Rubiaceae, Sterculiaceae, and Rosaceae families researchgate.netnih.govwikipedia.orgnih.govnih.govplantarchives.orgphcogrev.comresearchgate.netfrontiersin.orgnih.gov.

Identification in Other Biological Organisms

The presence of cucurbitacins extends beyond the plant kingdom to other biological organisms:

Fungi : Cucurbitacins have been identified in certain mushroom species, including those from the genera Russula and Hebeloma nih.govwikipedia.orgnih.govunifi.it. These compounds may play a role in protecting mushrooms from predators nih.gov.

Marine Molluscs : Cucurbitacins have also been detected in some marine molluscs ebi.ac.uknih.govwikipedia.orgnih.govunifi.it.

Isolation, Purification, and Structural Elucidation Methodologies for Cucurbitacin H

Chromatographic Separation and Purification Strategies

High-Performance Liquid Chromatography (HPLC) Applications

HPLC-Diode Array Detection (DAD) for Characterization

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the analysis of cucurbitacins. phcog.com This technique is widely used for both quantification and tentative identification of compounds in a mixture based on their chromatographic behavior and UV-Vis spectral data. phcog.com

The DAD detector plays a crucial role by providing UV spectra for each peak in the chromatogram, which aids in compound identification. phcog.com Most cucurbitacins, due to the presence of an α,β-unsaturated ketone system in their structure, exhibit a characteristic maximum UV absorbance around 230 nm. phcogrev.comnih.gov However, the specific absorption maximum can vary between different cucurbitacins, and some may not show strong absorbance above 210 nm. phcogrev.comnih.gov For instance, in the analysis of a cucurbitacin mixture, the detection wavelength was optimized based on the UV spectra of individual components, which included maximum absorption wavelengths of 230 nm for Cucurbitacin B and 234 nm for Cucurbitacin E. google.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup for cucurbitacin analysis, a C18 column is commonly employed. ualberta.ca The separation is often achieved using a gradient elution system, frequently involving a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. ualberta.caresearchgate.netmdpi.com The retention time of a specific cucurbitacin is a key identifier within a given chromatographic system. impactfactor.org

Table 1: HPLC-DAD Parameters for Cucurbitacin Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Typically Reverse-Phase C18 | ualberta.ca |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1-1% Formic Acid) | ualberta.caresearchgate.netmdpi.com |

| Detection | Diode Array Detector (DAD) | phcog.comgoogle.com |

| Optimal Wavelength | ~230 nm for most cucurbitacins due to α,β-unsaturated ketone moiety | phcogrev.comnih.govgoogle.com |

Column Chromatography Techniques

Column chromatography is a fundamental and indispensable technique for the preparative-scale isolation and purification of cucurbitacins from crude plant extracts. phcogrev.comresearchgate.net

Silica (B1680970) gel is the most commonly used stationary phase for the column chromatographic purification of moderately polar compounds like cucurbitacins. phcogrev.comnih.gov The process involves applying a concentrated plant extract onto a column packed with silica gel and eluting with a series of solvents or solvent mixtures of increasing polarity. nih.gov This gradient elution allows for the separation of compounds based on their affinity for the stationary phase.

For cucurbitacin isolation, a typical solvent gradient might start with a non-polar solvent like hexane (B92381) to remove lipids and pigments, followed by mixtures of hexane and ethyl acetate (B1210297), and then ethyl acetate and methanol (B129727), with progressively increasing polarity. researchgate.netnih.govgoogle.com Fractions are collected sequentially and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound. researchgate.netnih.gov Fractions containing the same compound are then pooled for further purification. nih.gov

Flash column chromatography is an advancement over traditional gravity-fed column chromatography, utilizing moderate pressure to accelerate the separation process. google.com This technique offers improved resolution and speed, making it highly efficient for purifying cucurbitacins from complex mixtures. google.comgoogle.com The principle remains the same as conventional silica gel chromatography, where a solvent gradient is used to elute compounds from a silica gel column. nih.govmjcce.org.mk Researchers have successfully used flash chromatography with gradient elution systems, such as hexane/ethyl acetate followed by ethyl acetate/methanol, for the initial purification of cucurbitacins. researchgate.netnih.gov This method is often the preferred first step after initial solvent extraction to obtain a partially purified mixture of cucurbitacins, which can then be subjected to further refinement using techniques like HPLC. google.commjcce.org.mk

Thin-Layer Chromatography (TLC) for Analytical and Preparative Purposes

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used extensively in the study of cucurbitacins. phcogrev.comresearchgate.net It serves both as an analytical tool for monitoring the progress of column chromatography separations and as a preparative method for isolating small quantities of pure compounds. researchgate.netnih.gov

For analytical purposes, pre-coated silica gel plates (e.g., silica gel 60 F254) are commonly used. nih.govmdpi.com A small amount of the extract or fraction is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.net A common solvent system for separating cucurbitacins is a mixture of hexane and ethyl acetate. impactfactor.orgresearchgate.net After development, the separated compounds are visualized, often under UV light at 254 nm, where the α,β-unsaturated ketone moiety allows for detection. impactfactor.orgnih.gov Alternatively, spray reagents like Liebermann-Burchard or phosphomolybdic acid can be used for visualization, which often produce specific colors for different triterpenoids. mdpi.comresearchgate.net The retention factor (Rf value) is calculated to help identify compounds by comparing them to standards. researchgate.net

Preparative TLC involves using thicker silica gel plates to separate larger quantities of a mixture. nih.gov After development, the bands corresponding to the target compound are scraped from the plate, and the compound is eluted from the silica with a suitable solvent. nih.gov

Table 2: Common TLC Systems for Cucurbitacin Analysis

| Component | Description | Source |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel Plates (e.g., UV₂₅₄) | nih.govmdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 13:4 v/v) | impactfactor.orgresearchgate.net |

| Visualization | UV light (254 nm), Liebermann-Burchard reagent, Phosphomolybdic acid | impactfactor.orgnih.govmdpi.comresearchgate.net |

Advanced Hyphenated Techniques for Isolation and Dereplication

Modern phytochemical analysis increasingly relies on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that is indispensable for the rapid analysis and identification of compounds in complex mixtures like plant extracts. nih.gov It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer, which provides information about the molecular weight and structure of the analytes. ualberta.ca

In the context of cucurbitacin research, LC-MS is used for "dereplication." This is a process to quickly identify known compounds in an extract, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. nih.govresearchgate.net The extract is analyzed by LC-MS, and the resulting data (retention time and mass-to-charge ratio, m/z) are compared against a database of known compounds. nih.gov

For Cucurbitacin H, which has a molecular formula of C₃₀H₄₆O₈, the expected molecular weight is approximately 534.6 g/mol . In LC-MS analysis, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ at m/z 535 or as adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺ at m/z 557. Tandem MS (MS/MS) experiments can further provide structural information through characteristic fragmentation patterns, which are crucial for differentiating between isomers like Cucurbitacin G and H. mdpi.com For example, analysis of cucurbitacin-containing extracts has been performed using LC-MS systems to screen for and identify various cucurbitacins and their derivatives based on their specific m/z values and fragmentation. mdpi.comnih.gov

Table 3: LC-MS Parameters for Cucurbitacin Dereplication

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reverse-Phase HPLC (C18 column) with Acetonitrile/Water gradient | ualberta.camdpi.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), often in positive or negative mode | ualberta.canih.gov |

| Mass Analyzer | Quadrupole-Time-of-Flight (QTOF), Ion Trap, etc. | mdpi.com |

| Detection | Single Ion Recording (SIR) or full scan to detect molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and fragments | ualberta.canih.gov |

These advanced methodologies, from foundational column chromatography to sophisticated LC-MS dereplication, provide a robust framework for the successful isolation, purification, and structural elucidation of this compound from natural sources, enabling further investigation into its chemical and biological properties.

Spectroscopic Approaches for Structural Confirmation and Characterization

Spectroscopic methods are fundamental to the structural elucidation of cucurbitacins. nih.gov These techniques are non-destructive and provide detailed information about the carbon skeleton, functional groups, and stereochemistry of the molecule. For this compound, a suite of spectroscopic analyses including NMR, Mass Spectrometry, UV-Vis, and IR spectroscopy are employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structure of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide critical information about the molecular framework.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For cucurbitacins, characteristic signals include those for multiple methyl groups, olefinic protons of the α,β-unsaturated ketone system, and protons attached to carbons bearing hydroxyl groups. nih.gov

¹³C NMR spectroscopy complements the proton data by providing a count of all unique carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. The chemical shifts indicate the nature of the carbon atoms, such as those in methyl, methylene (B1212753), methine, and quaternary environments, as well as those that are part of carbonyl groups and double bonds. d-nb.info

Table 1: Representative NMR Chemical Shifts for the Cucurbitacin Skeleton

| Atom Type | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Structural Feature |

| Olefinic Proton | 5.7 - 7.1 | 120 - 145 | C=C bonds in the ring and side chain |

| Carbinol Proton | 3.5 - 4.4 | 65 - 80 | -CH-OH groups |

| Carbonyl Carbon | N/A | 198 - 215 | Ketone groups (C=O) |

| Methyl Protons | 0.9 - 1.6 | 18 - 30 | -CH₃ groups |

Note: Data are representative of the cucurbitacin class of compounds and are compiled from various sources. mdpi.comkoreascience.kropenmicrobiologyjournal.com

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, from which its molecular formula, C₃₀H₄₆O₈, is confirmed. chemspider.com

The technique also provides structural information through analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is passed through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is like a fingerprint for the molecule, offering clues about its structural components, particularly the nature of the side chain attached at C-17. libretexts.orgbenthamopen.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of cucurbitacins in plant extracts. researchgate.net This method allows for the separation of complex mixtures and the subsequent identification of individual components. Studies have reported the putative identification of co-eluting Cucurbitacin G and H, often detected as a formate (B1220265) adduct ([M + FA − H]⁻) in negative ionization mode. researchgate.netmdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | chemspider.com |

| Monoisotopic Mass | 534.319268 u | chemspider.com |

| Average Mass | 534.690 u | chemspider.com |

| Common Adduct (LC-MS) | [M + FA − H]⁻ | mdpi.com |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in a molecule. nih.govnih.gov

UV-Vis Spectroscopy is used to identify chromophores, which are the parts of a molecule that absorb UV or visible light. In cucurbitacins, the most prominent chromophore is the α,β-unsaturated ketone system (enone). This system typically produces a characteristic absorption maximum (λmax) in the range of 225-230 nm. mdpi.comkoreascience.krinnovareacademics.in

Infrared (IR) Spectroscopy is used to detect the presence of specific functional groups based on their vibrational frequencies. The IR spectrum of a cucurbitacin like this compound will show characteristic absorption bands for hydroxyl groups (-OH), the sharp stretch of carbonyl groups (C=O) from ketones, and the vibration of carbon-carbon double bonds (C=C). mdpi.com

Table 3: General UV-Vis and IR Spectroscopic Data for Cucurbitacins

| Spectroscopy Type | Wavelength / Wavenumber | Functional Group Indicated |

| UV-Vis (λmax) | ~229 nm | α,β-unsaturated ketone (enone) |

| IR | ~3400 cm⁻¹ (broad) | Hydroxyl group (-OH) |

| IR | ~1690-1710 cm⁻¹ (sharp) | Carbonyl group (C=O) |

| IR | ~1630-1655 cm⁻¹ | Carbon-carbon double bond (C=C) |

Note: Data are representative of the cucurbitacin class of compounds. mdpi.comkoreascience.krinnovareacademics.in

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arizona.edu This technique provides an unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. cam.ac.uk

The structures of several cucurbitacins have been definitively established using X-ray crystallography. nih.govresearchgate.net While this compound has been described as an amorphous solid, which is not suitable for single-crystal X-ray analysis, the crystal structures of closely related isomers like isothis compound have been determined. researchgate.netnih.gov These analyses provide a definitive template for the stereochemical configuration of the entire cucurbitane skeleton, which is presumed to be conserved across the family due to a common biosynthetic origin. mdpi.com This allows for the confident assignment of the absolute configuration of this compound by comparing its other spectroscopic data to these established structures.

Biosynthetic Pathways and Genetic Regulation of Cucurbitacin H

Precursor Derivation and Initial Cyclization Events

The foundational steps of cucurbitacin biosynthesis involve the conversion of fundamental isoprenoid precursors into the characteristic tetracyclic triterpene skeleton.

Role of Squalene-2,3-Epoxide as a Central Intermediate

The biosynthesis of all triterpenoids, including cucurbitacins, begins with squalene (B77637), a C30 isoprenoid. Squalene is derived from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway maxapress.com. The critical intermediate for triterpene cyclization is squalene-2,3-epoxide, which is formed from squalene through the action of squalene epoxidase (SE) maxapress.commaxapress.comnih.gov. Squalene-2,3-epoxide serves as the universal substrate for oxidosqualene cyclases (OSCs), initiating the diverse array of triterpene skeletons found in plants maxapress.comnih.govfrontiersin.orgjst.go.jpbiorxiv.org.

Enzymatic Conversion by Oxidosqualene Cyclase (OSC)

The cyclization of squalene-2,3-epoxide is catalyzed by oxidosqualene cyclases (OSCs). In the context of cucurbitacin biosynthesis, a specific OSC, often referred to as the "bitter" (Bi) gene, is responsible for converting squalene-2,3-epoxide into cucurbitadienol (B1255190) maxapress.comnih.govjst.go.jpfrontiersin.orgmdpi.com. Cucurbitadienol represents the fundamental tetracyclic triterpene skeleton that serves as the direct precursor for the vast majority of cucurbitacins. This enzymatic step is considered the first committed and rate-limiting step in the cucurbitacin biosynthetic pathway jst.go.jpmdpi.com.

Downstream Enzymatic Modifications and Diversification

Following the formation of the cucurbitadienol backbone, a series of enzymatic modifications introduce hydroxyl, acetyl, and glycosyl groups, leading to the structural diversity observed among various cucurbitacins.

Hydroxylation Reactions (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of enzymes that play a pivotal role in the oxidative modification of the cucurbitadienol skeleton maxapress.comfrontiersin.orgbiorxiv.orgfrontiersin.orgmdpi.comnih.govdntb.gov.uanih.govmdpi.com. These enzymes introduce hydroxyl groups at various positions on the triterpene core, a process that is crucial for generating the distinct structures of different cucurbitacins. For instance, specific P450s have been identified that catalyze hydroxylation at positions like C11, C19, and C25 of the cucurbitadienol precursor frontiersin.orgbiorxiv.orgnih.gov. Allylic hydroxylation, in particular, is recognized as a key transformation that triggers subsequent chemical modifications, leading to the production of structurally diverse bitter compounds nih.gov.

Acetylation Events (e.g., Acetyltransferase Enzymes)

Acetyltransferases (ACTs) are responsible for catalyzing the addition of acetyl groups to hydroxyl moieties present on the cucurbitacin skeleton maxapress.combiorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govuv.mx. These acetylation events contribute significantly to the structural diversity and can influence the biological activities of the resulting cucurbitacin derivatives. Studies have identified specific ACTs, such as ACT1 and ACT3, which exhibit distinct substrate specificities, acetylating or deacetylating particular hydroxyl positions (e.g., C25, C16) on different cucurbitacin precursors researchgate.net.

Glucosylation and Glycoside Formation (e.g., UDP-Glucosyltransferase Enzymes)

Data Tables

Table 1: Key Enzymes Involved in Cucurbitacin Biosynthesis

| Enzyme Class | Specific Enzyme Examples (if cited) | Primary Role in Pathway |

| Squalene Epoxidase (SE) | CpSE1, CpSE2, CpSE3 | Catalyzes the epoxidation of squalene to squalene-2,3-epoxide, the precursor for triterpene cyclization maxapress.commaxapress.comnih.gov. |

| Oxidosqualene Cyclase (OSC) | Bitter (Bi) gene, HcOSC6, CsBi | Catalyzes the cyclization of squalene-2,3-epoxide to cucurbitadienol, forming the basic cucurbitane skeleton maxapress.comnih.govjst.go.jpbiorxiv.orgfrontiersin.orgmdpi.com. |

| Cytochrome P450 Monooxygenases (CYPs) | CYP88L2, CYP81Q58, CYP87D20 | Catalyze hydroxylation reactions at various positions of the triterpene skeleton, introducing hydroxyl groups and creating structural diversity maxapress.comfrontiersin.orgbiorxiv.orgfrontiersin.orgmdpi.comnih.govdntb.gov.uanih.govmdpi.com. |

| Acetyltransferases (ACTs) | ACT1, ACT3 | Catalyze the acetylation of hydroxyl groups on the cucurbitacin skeleton, contributing to structural diversification maxapress.combiorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govuv.mx. |

| UDP-Glucosyltransferases (UGTs) | UGT73AM3, UGT74AC1 (mutant GT-SM) | Catalyze the attachment of glucose moieties to hydroxyl groups, influencing solubility, bioactivity, and taste frontiersin.orgnih.govresearchgate.netnih.govuv.mxresearchgate.netmdpi.comresearchgate.net. |

Table 2: Key Intermediates and Products in Cucurbitacin Biosynthesis

| Stage | Molecule/Intermediate | Origin/Formation | Significance |

| Primary Metabolism | Squalene | Derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways maxapress.com. | The C30 precursor for all triterpenoids. |

| Early Biosynthesis | Squalene-2,3-epoxide | Formed from squalene by squalene epoxidase (SE) maxapress.commaxapress.comnih.gov. | The direct substrate for oxidosqualene cyclases (OSCs), initiating triterpene skeleton formation. |

| Core Skeleton Formation | Cucurbitadienol | Produced by the cyclization of squalene-2,3-epoxide, catalyzed by oxidosqualene cyclases (OSC/Bi gene) maxapress.comnih.govjst.go.jpbiorxiv.orgfrontiersin.orgmdpi.com. | The fundamental tetracyclic triterpene backbone for all cucurbitacins; the first committed step in the pathway. |

| Diversification (Hydroxylation) | Hydroxylated Cucurbitadienols | Formed by the action of Cytochrome P450 monooxygenases (CYPs) on cucurbitadienol or its derivatives maxapress.comfrontiersin.orgbiorxiv.orgfrontiersin.orgmdpi.comnih.govnih.govmdpi.com. | Introduction of hydroxyl groups at specific positions, creating varied intermediates for further modifications. |

| Diversification (Acetylation) | Acetylated Cucurbitacins | Formed by the addition of acetyl groups to hydroxyl moieties by acetyltransferases (ACTs) maxapress.combiorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govuv.mx. | Generates a wide array of cucurbitacin derivatives with altered properties. |

| Diversification (Glucosylation) | Cucurbitacin Glycosides | Formed by the attachment of glucose units to hydroxyl groups by UDP-glucosyltransferases (UGTs) frontiersin.orgnih.govresearchgate.netnih.govuv.mxresearchgate.netmdpi.comresearchgate.net. | Modifies solubility, taste, and biological activity; examples include cucurbitacin C 3-O-β-glucopyranoside researchgate.net and cucurbitacin F 2-O-β-d-glucose mdpi.com. |

| Final Products | Various Cucurbitacins (e.g., H) | Result from the sequential action of OSCs, CYPs, ACTs, and UGTs on precursor molecules. | A diverse group of bitter tetracyclic triterpenoids with varying biological activities. |

Compound List

Cucurbitacin H

Squalene

Squalene-2,3-epoxide

Cucurbitadienol

Cucurbitacin (general)

Cucurbitacin B (CuB)

Cucurbitacin C (CuC)

Cucurbitacin D (CuD)

Cucurbitacin E (CuE)

Cucurbitacin F (CuF)

Cucurbitacin I (CuI)

19-hydroxy-cucurbitadienol

Cucurbitacin C 3-O-β-glucopyranoside

Cucurbitacin F 25-O-acetate

Cucurbitacin F 2-O-β-d-glucose

16-O-acetyl CuB

16-O-acetyl CuE

16-O-acetyl CuI

16-O-acetyl CuE-Glu

16-O-acetyl CuI-Glu

CuE-Glu

CuI-Glu

Structure Activity Relationship Sar Studies of Cucurbitacin H and Analogs

Impact of Oxygenated Functional Groups (e.g., hydroxyl, ketone, acetyl) on Activity

Oxygenated functional groups, including hydroxyl (-OH), ketone (C=O), and acetyl (-OCOCH₃) moieties, are critical determinants of cucurbitacin bioactivity nih.govresearchgate.netresearchgate.netdiva-portal.org. Cucurbitacin H, for instance, is characterized by its tetracyclic core and a variety of oxygenated functional groups . The presence and position of these groups significantly influence interactions with biological targets. Notably, specific oxygenated groups play pivotal roles in modulating the inhibition of key signaling pathways, as detailed in subsequent sections nih.govbbrc.innih.govacademicjournals.org. For example, acetylation at the C25 hydroxyl group has been shown to increase lipophilicity and cytotoxicity mdpi.com.

Role of Side-Chain Modifications in Modulating Biological Effects

Modifications to the side chain, typically attached at C17, are instrumental in modulating the biological effects of cucurbitacins spandidos-publications.complantarchives.orgfrontiersin.orgnottingham.ac.ukdiva-portal.org. Studies suggest that structural features such as a double bond between carbon atoms C23 and C24, a keto function at C22, and a sufficiently long side chain are important for antagonistic activity on specific receptors diva-portal.org. For instance, shortening the side chain of dihydrocucurbitacin B led to a complete loss of activity in certain insect models conicet.gov.ar. Furthermore, variations in side-chain modifications and oxidation states distinguish compounds like this compound from other cucurbitacins . The presence of an acetyl group at C25, as seen in some cucurbitacins, is associated with increased lipophilicity and cytotoxicity mdpi.com.

Specific Insights from Comparative SAR Studies on Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

A significant area of SAR research for cucurbitacins involves their impact on the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently dysregulated in cancer nih.govmdpi.comjhpr.irresearchgate.netresearchgate.netplantarchives.orgnih.govnih.gov. Comparative studies have elucidated specific inhibitory profiles for various cucurbitacins:

Cucurbitacin Q selectively inhibits STAT3 activation without affecting JAK2 nih.govresearchgate.netnih.gov.

Cucurbitacin A inhibits JAK2 but not STAT3 activation nih.govresearchgate.netnih.gov.

Cucurbitacins B, E, and I inhibit the activation of both JAK2 and STAT3 nih.govresearchgate.netnih.gov.

Cucurbitacin I is recognized as a potent inhibitor of the JAK/STAT3 pathway .

Cucurbitacin E has been shown to suppress STAT3 activation mdpi.com.

These differential inhibitory activities highlight how subtle structural variations can lead to distinct biological outcomes, particularly in cancer cells with aberrantly activated STAT3 pathways bbrc.innih.gov.

C3 Carbonyl and C11 Hydroxyl Group Contributions to Activity

Specific oxygenated functional groups within the cucurbitane structure are critical for mediating JAK/STAT3 pathway inhibition nih.govbbrc.innih.govacademicjournals.org. SAR studies have revealed that:

The C3 carbonyl group is essential for anti-JAK2 activity. Conversion of this carbonyl to a hydroxyl group results in a loss of anti-JAK2 activity nih.govbbrc.innih.govacademicjournals.org.

The C11 hydroxyl group is crucial for anti-STAT3 activity. The addition of a hydroxyl group at C11 leads to a loss of anti-STAT3 activity nih.govbbrc.innih.govacademicjournals.org.

These findings underscore the precise role of these functional groups in molecular recognition and signal transduction inhibition.

Correlations between Structural Features and Pre-clinical Therapeutic Efficacy

The structural features of cucurbitacins directly correlate with their pre-clinical therapeutic efficacy, particularly in cancer models. For instance, Cucurbitacin Q's selective inhibition of STAT3 leads to more potent induction of apoptosis in human and murine tumors that exhibit constitutively activated STAT3 bbrc.innih.gov. In vivo studies using a nude mouse tumor xenograft model demonstrated that Cucurbitacin Q, but not Cucurbitacin A, suppressed tumor growth, suggesting that STAT3 inhibition is a key driver of therapeutic efficacy nih.gov. Computational studies have also identified this compound as a potential inhibitor of BCL-2, a protein involved in apoptosis regulation, and predicted favorable ADMET properties, indicating its potential for therapeutic application in hematological malignancies als-journal.com. Furthermore, the presence of a C23-C24 double bond, a C22 keto function, and an adequate side chain length have been associated with antagonistic activity diva-portal.org.

Table 1: Comparative JAK/STAT Inhibition Profile of Selected Cucurbitacins

| Cucurbitacin | JAK2 Inhibition | STAT3 Inhibition | Primary Target | Citation(s) |

| A | Yes | No | JAK2 | nih.govresearchgate.netnih.gov |

| Q | No | Yes | STAT3 | nih.govresearchgate.netnih.gov |

| B | Yes | Yes | JAK2 & STAT3 | nih.govresearchgate.netnih.gov |

| E | Yes | Yes | JAK2 & STAT3 | nih.govresearchgate.netnih.gov |

| I | Yes | Yes | JAK2 & STAT3 | nih.govresearchgate.netnih.gov |

Table 2: Impact of Specific Functional Group Modifications on JAK/STAT Activity

| Structural Modification | Impact on Activity | Target Pathway | Citation(s) |

| C3 Carbonyl → Hydroxyl | Loss of anti-JAK2 activity | JAK2 | nih.govbbrc.innih.govacademicjournals.org |

| Addition of Hydroxyl group at C11 | Loss of anti-STAT3 activity | STAT3 | nih.govbbrc.innih.govacademicjournals.org |

| Acetylation of C25 hydroxyl | Increased lipophilicity and cytotoxicity | N/A | mdpi.com |

| Presence of C23–C24 double bond, C22 keto, long side chain | Associated with antagonistic activity on receptors | N/A | diva-portal.org |

List of Mentioned Cucurbitacin Compounds:

Cucurbitacin A

Cucurbitacin B

Cucurbitacin C

Cucurbitacin D

Cucurbitacin E

Cucurbitacin F

Cucurbitacin G

this compound

Cucurbitacin I

Cucurbitacin J

Cucurbitacin K

Cucurbitacin L

Cucurbitacin O

Cucurbitacin P

Cucurbitacin Q

Cucurbitacin R

Cucurbitacin S

Cucurbitacin T

Cucurbitacin IIa

Cucurbitacin IIb

Dihydrocucurbitacin B

23,24-dihydrocucurbitacin B

23,24-dihydrocucurbitacin D

25-O-acetyl-23,24-dihydrocucurbitacin F (Hemsleya A)

Momordicosides

An article focusing solely on the molecular mechanisms of action of the chemical compound “this compound” in pre-clinical models cannot be generated at this time. Extensive searches of available scientific literature have revealed a significant lack of specific research on this compound.

The existing body of research on cucurbitacins and their anticancer properties is vast; however, it predominantly focuses on other members of the cucurbitacin family, such as Cucurbitacin B, D, E, and I. These compounds have been the subject of numerous studies investigating their effects on cancer cells, and a substantial amount of data exists regarding their molecular mechanisms.

In contrast, this compound is mentioned in the literature primarily in the context of its isolation from certain plant species, with little to no subsequent investigation into its specific biological activities or molecular mechanisms of action in cancer. The detailed outline and the citations provided in the prompt reference studies conducted on other cucurbitacins (B, E, I, etc.), which further underscores the scarcity of information specifically on this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To generate content based on the provided outline would necessitate extrapolating data from studies on other cucurbitacins, which would not be scientifically accurate and would violate the strict instruction to focus solely on this compound.

For a comprehensive article on the anticancer mechanisms of cucurbitacins, it would be necessary to broaden the scope to include the well-researched members of this compound family.

Molecular Mechanisms of Action in Pre Clinical Models

Anticancer Mechanisms

Induction of Apoptosis

Modulation of Endoplasmic Reticulum Stress Pathways

There is no specific information available in the scientific literature detailing the effects of Cucurbitacin H on endoplasmic reticulum (ER) stress pathways. While studies on other cucurbitacins, such as Cucurbitacin B and E, have explored their role in inducing ER stress in cancer cells, similar research dedicated to this compound could not be identified. nih.govnih.govbohrium.com

Cell Cycle Arrest

No research data was found that specifically investigates the ability of this compound to induce cell cycle arrest.

Disruption of Specific Cell Cycle Phases (e.g., G2/M, S phase)

There are no available studies that demonstrate or analyze the effect of this compound on specific phases of the cell cycle, such as the G2/M or S phase. In contrast, extensive research has shown that other analogues like Cucurbitacin B and E can cause cell cycle arrest, predominantly at the G2/M checkpoint. plos.orgplos.orgresearchgate.netmdpi.comnih.gov

Regulation of Cyclin and Cell Division Cycle (Cdc) Proteins

Specific data on how this compound regulates cyclin and Cell Division Cycle (Cdc) proteins is absent from the current scientific literature. Studies on related compounds have shown modulation of key cell cycle proteins; for example, Cucurbitacin B has been reported to downregulate cyclin B1 and CDK1, and Cucurbitacin E has been shown to affect Cyclin D1. nih.govnih.govresearchgate.net However, these findings cannot be directly attributed to this compound.

Inhibition of Cellular Migration and Invasion

No preclinical studies specifically examining the role of this compound in the inhibition of cellular migration and invasion have been published. Research on other cucurbitacins, such as Cucurbitacin B, has demonstrated their potential to inhibit these processes, but equivalent data for this compound is not available. tandfonline.commdpi.comnih.gov

Downregulation of Matrix Metalloproteinases (MMPs)

There is no evidence in the reviewed literature to suggest that this compound downregulates the expression or activity of Matrix Metalloproteinases (MMPs). The inhibition of MMPs, such as MMP-2 and MMP-9, is a mechanism that has been associated with other cucurbitacins in the context of preventing cancer cell invasion, but this has not been studied for this compound. nih.gov

Cytoskeletal Disruption

The direct effects of this compound on the cytoskeleton have not been documented. The disruption of the actin cytoskeleton is a well-known characteristic of several other cucurbitacins, including B and E, which contributes to their cytotoxic effects. nih.govnih.govresearchgate.netelsevierpure.com However, no studies have specifically investigated or confirmed this mechanism for this compound.

Alteration of Actin Cytoskeleton Dynamics

Specific experimental studies detailing the direct effects of this compound on actin cytoskeleton dynamics are not extensively documented in current literature. However, the alteration of the actin cytoskeleton is a well-established mechanism for other members of the cucurbitacin family. For instance, Cucurbitacin B and Cucurbitacin E have been shown to interfere with the actin cytoskeleton, and this disruption is correlated with their anti-proliferative activities. plantarchives.org Similarly, Cucurbitacin IIa is known to inhibit cell survival by deranging the actin cytoskeleton. pharmatutor.org These related compounds provide a potential model for how this compound might function, though direct evidence is required for confirmation.

Effects on Vimentin (B1176767) Intermediate Filaments

The specific interaction between this compound and vimentin intermediate filaments has not been characterized in published research. As a point of reference within the compound family, Cucurbitacin E has been observed to induce disruption of both the actin and vimentin cytoskeletons in prostate carcinoma cells. nih.gov This suggests that cytoskeletal proteins, including intermediate filaments like vimentin, are potential targets for cucurbitacins, but research has yet to confirm this activity specifically for this compound.

Modulation of Intracellular Signaling Pathways

Cucurbitacins as a class are known to modulate multiple critical intracellular signaling pathways, including the JAK/STAT, MAPK, and Wnt pathways. pharmatutor.orgiajps.com

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

The JAK/STAT signaling pathway is a primary target for the anticancer effects of the cucurbitacin family. pharmatutor.orgplantarchives.org While many cucurbitacins, such as B, D, E, and I, are recognized for inducing apoptosis by inhibiting the STAT3 pathway, specific data on this compound has been sparse. pharmatutor.org However, a computational screening study investigating the activity of sixteen cucurbitacin analogues against various protein targets found that this compound was one of two compounds that bound most efficiently to Janus kinase 2 (JAK2). researchgate.net This in-silico finding suggests that this compound may directly interact with key components of the JAK/STAT pathway. This aligns with the broader activity of the cucurbitacin family, which is generally considered to be selective inhibitors of this pathway. iajps.com

Table 1: Investigated Effects of Various Cucurbitacins on the JAK/STAT3 Pathway

| Cucurbitacin Variant | Target(s) in JAK/STAT Pathway | Observed Effect |

|---|---|---|

| This compound | JAK2 | Efficient binding (in-silico study) researchgate.net |

| Cucurbitacin A | JAK2 | Specific inhibition plantarchives.org |

| Cucurbitacin B | JAK2 and STAT3 | Inhibition of activation plantarchives.org |

| Cucurbitacin E | JAK-STAT3 | Inhibition of signaling plantarchives.org |

| Cucurbitacin I | STAT3 | Specific inhibition plantarchives.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK, JNK) Interference

The MAPK pathway is another signaling cascade generally targeted by cucurbitacins. pharmatutor.orgiajps.com For example, Cucurbitacin E has been reported to inhibit tumor angiogenesis by modulating the MAPK signaling pathway, and Cucurbitacin B has been shown to inhibit this pathway in certain cancer models. plantarchives.orgspandidos-publications.com However, specific studies demonstrating the interference of this compound with MAPK pathway components like ERK or JNK are currently lacking.

Raf/MEK/ERK Signaling Pathway Modulation

The Raf/MEK/ERK cascade is a key component of the broader MAPK pathway. While there is evidence that certain cucurbitacins affect this specific signaling axis—for instance, Cucurbitacin B has been shown to inhibit the Raf/MEK/ERK pathway in leukemia cells—the modulatory effects of this compound on this pathway have not been specifically investigated or reported. spandidos-publications.com

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt signaling pathway is recognized as a general target for the cucurbitacin family. pharmatutor.orgiajps.com Studies on specific analogues have demonstrated this interaction; Cucurbitacin B, for example, promotes apoptosis by down-regulating Wnt-associated signaling molecules, and Cucurbitacin E can inhibit cell proliferation by suppressing Wnt/β-catenin signaling. pharmatutor.org Despite these findings for related compounds, the direct effects of this compound on the Wnt/β-catenin signaling pathway remain to be elucidated.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Cucurbitacin A |

| Cucurbitacin B |

| Cucurbitacin D |

| Cucurbitacin E |

| Cucurbitacin G |

| This compound |

| Cucurbitacin I |

| Cucurbitacin J |

| Cucurbitacin Q |

| Cucurbitacin S |

| Cucurbitacin IIa |

| Karavilagenin D |

| Momordicine VIII |

| Sorafenib |

| Vimentin |

Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway Regulation (e.g., Autophagy Induction)

There is currently no specific scientific literature available that details the effects of this compound on the regulation of the Mammalian Target of Rapamycin Complex 1 (mTORC1) pathway or its capacity to induce autophagy in pre-clinical models. While other cucurbitacins, such as B and E, have been shown to induce autophagy and modulate mTORC1 signaling, similar studies focused on this compound have not been identified. pharmatutor.orgspandidos-publications.com

Anti-inflammatory Mechanisms

The anti-inflammatory properties of the cucurbitacin family are broadly acknowledged, with general mechanisms including the inhibition of pro-inflammatory pathways and mediators. plantarchives.orgnih.gov However, specific experimental data for this compound is largely absent.

Regulation of Inflammatory Response Pathways

No specific studies detailing the direct regulatory effects of this compound on key inflammatory response pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways, were found in the reviewed scientific literature. Research on other cucurbitacins has established their role in modulating these pathways, but these findings cannot be directly extrapolated to this compound without specific investigation. plantarchives.orgiajps.com

Inhibition of Pro-Inflammatory Mediators (e.g., COX-2, NOS)

While the broader class of cucurbitacins has been reported to inhibit pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS), there is a lack of specific research demonstrating this inhibitory activity for this compound. plantarchives.orgnih.gov One review notes that cucurbitacins B, D, E, and I inhibit COX-2, but does not mention this compound in this context. nih.gov

Modulation of Immune Cell Function (e.g., lymphocyte activation and proliferation)

General reviews on cucurbitacins suggest they may possess immunosuppressant properties, including the inhibition of lymphocyte activation. nih.govphcogrev.com However, specific studies focusing on the direct effects of this compound on the activation and proliferation of lymphocytes or other immune cells are not available.

Effects on Oxidative Stress Markers

There is a notable absence of pre-clinical research specifically examining the effects of this compound on markers of oxidative stress. While antioxidant properties have been suggested for the cucurbitacin family in general, dedicated studies to evaluate this for this compound are lacking. researchgate.net

Other Investigated Biological Activities (Pre-clinical)

Beyond their well-documented anti-cancer properties, cucurbitacins have been explored for a range of other biological activities in pre-clinical settings. These studies, primarily focused on various analogues within the cucurbitacin family, reveal potential therapeutic applications spanning antioxidant, antimicrobial, antiviral, hepatoprotective, and immunomodulatory functions. While research specifically isolating the activities of this compound is nascent in some of these areas, the broader family provides a significant body of evidence regarding their molecular mechanisms.

Antioxidant Effects

While direct pre-clinical studies detailing the specific antioxidant mechanisms of this compound are not extensively available, the cucurbitacin class of compounds is recognized for its antioxidant potential. nih.govnih.gov This activity is crucial as oxidative stress is implicated in numerous chronic diseases. uu.nl The antioxidant properties of cucurbitacins are generally attributed to their ability to neutralize reactive oxygen species (ROS), thereby minimizing oxidative damage to cells. uu.nl

Pre-clinical research on other cucurbitacins provides insight into the potential mechanisms. Studies have documented the preventative and radical scavenging properties of the cucurbitacin family. uu.nl For instance, Cucurbitacin D has demonstrated cytoprotective effects against benzo[a]pyrene-induced liver injury in human HepG2 cells by attenuating intracellular ROS levels. utrgv.eduutrgv.edu This suggests a direct antioxidant action is involved in its protective mechanism. utrgv.eduutrgv.edu Similarly, Cucurbitacin B has been noted for its ability to modulate antioxidant activity and, along with Cucurbitacin I, can inhibit lipid peroxides, a key process in preventing oxidative damage to cellular membranes. mdpi.com These findings in related compounds suggest that the core cucurbitane skeleton, which this compound shares, is a promising scaffold for antioxidant activity.

Antimicrobial Properties

The antimicrobial capabilities of the cucurbitacin family have been acknowledged in several studies, although specific data on this compound remains limited. nih.govnih.gov Research into plant extracts rich in various cucurbitacins has demonstrated significant antimicrobial action. For example, ethanolic extracts from different parts of the Citrullus colocynthis plant, a known source of cucurbitacins, showed potent antifungal activity against strains like Aspergillus fumigatus and Geotricum candidum. The same extracts also displayed good antibacterial activity against Gram-positive bacteria and some Gram-negative bacteria, including Pseudomonas aeruginosa. iiste.org

Studies on isolated cucurbitacin analogues have begun to elucidate their specific antimicrobial potential. Pre-clinical in vitro research on Cucurbitacin E established its antibacterial efficacy, as detailed in the table below. jobrs.edu.iqresearchgate.net Furthermore, Cucurbitacin B has been shown to interact synergistically with conventional antibiotics against clinical isolates of Staphylococcus aureus. researchgate.net These findings indicate that cucurbitacins may act as direct antimicrobial agents or as adjuvants to enhance the efficacy of existing antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Cucurbitacin E Against Bacterial Isolates

| Bacterial Strain | Type | MIC (mg/ml) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.1 | researchgate.net |

| Klebsiella pneumoniae | Gram-negative | 0.25 | researchgate.net |

| Bacillus subtilis | Gram-positive | 0.15 | researchgate.net |

Antiviral Activities

In the realm of antiviral research, this compound has been specifically identified as a compound of interest through computational, pre-clinical models. nih.gov An in-silico study exploring potential therapeutic agents against SARS-CoV-2 predicted that this compound is a good candidate for an antiviral drug. nih.gov The research analyzed the binding affinities of 16 different cucurbitacins to key SARS-CoV-2 proteins essential for viral replication. This compound, along with Cucurbitacin G 2-glucoside, demonstrated the most favorable binding energies, suggesting a potent inhibitory capacity. nih.gov

The molecular docking analysis revealed that this compound interacts strongly with the viral Nsp13 helicase, showing a binding affinity of -10.069 kcal/mol. nih.gov This interaction is critical as the helicase is responsible for unwinding the viral RNA, a necessary step for its replication. Furthermore, the study predicted that cucurbitacins are also active against the main protease (Mpro) of SARS-CoV-2. nih.gov The broader cucurbitacin family has also shown inhibitory activity against other viruses, such as the herpes simplex virus (HSV)-1. nih.gov

Table 2: Predicted Binding Affinity of this compound to SARS-CoV-2 Proteins (in-silico)

| Viral Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Nsp13 Helicase | -10.069 | nih.gov |

Hepatoprotective Mechanisms

The potential of cucurbitacins to protect the liver from damage has been reported in multiple pre-clinical studies, establishing a basis for their hepatoprotective activity. nih.govnih.govmdpi.com While mechanisms for this compound have not been specifically detailed, research on other cucurbitacins provides significant insights. Plant extracts containing these compounds have been used in traditional medicine to treat liver disorders. sdstate.edu

In vitro studies have demonstrated that cucurbitacins can protect liver cells from chemically induced toxicity. Several cucurbitacin analogues showed a cytoprotective effect on human hepatocyte-derived HepG2 cells against carbon tetrachloride (CCl4)-induced toxicity. sdstate.edu The mechanism for this protection has been linked to the anti-inflammatory properties of these compounds. For instance, Cucurbitacin D and dihydrocucurbitacin D were found to dramatically reduce the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated rat hepatic stellate cells. researchgate.net The inhibition of these inflammatory pathways is a key mechanism in mitigating liver damage. researchgate.net Additionally, the antioxidant activity of cucurbitacins, such as the ability of Cucurbitacin D to reduce ROS in liver cells exposed to the carcinogen benzo[a]pyrene, also contributes to its hepatoprotective effects. utrgv.eduutrgv.edu

Immunomodulatory Effects

Cucurbitacins have demonstrated a range of immunomodulatory effects in pre-clinical models, suggesting they can influence both innate and adaptive immune responses. researchgate.net These effects are often tied to the regulation of inflammatory cytokines and the function of immune cells. researchgate.net Although direct evidence for this compound is scarce, studies on other members of the family are informative.

Cucurbitacin D has been observed to promote immunomodulatory activity in macrophages by increasing the production of IL-1β induced by LPS, which stimulates inflammasome activation. nih.govmdpi.com Conversely, other cucurbitacins have shown inhibitory effects on pro-inflammatory cytokine release. In one study, certain cucurbitacins inhibited the release of IL-1β and TNF-α from activated human monocytes. uu.nl Research on Cucurbitacin IIb showed it could inhibit the proliferation of activated mouse lymphocytes and suppress the secretion of key cytokines, including Interferon-gamma (IFN-γ), TNF-α, and IL-6. nih.gov The most extensively studied compounds for immune response modulation are Cucurbitacin B and E, with their primary mechanisms involving the inhibition of cyclooxygenase-2 (COX-2), reduction of oxidative stress, and suppression of pro-inflammatory cytokines. researchgate.net

Derivatization and Synthetic Approaches to Cucurbitacin H Analogs

Strategies for Chemical Modification of the Cucurbitane Skeleton

The cucurbitane skeleton is a tetracyclic triterpenoid (B12794562) framework characterized by multiple functional groups, including hydroxyls, carbonyls, and a variable side chain, which are amenable to chemical modification. nih.govnih.gov Strategies for altering this skeleton aim to enhance biological activity, improve selectivity, and reduce toxicity. nih.govresearchgate.net

Common chemical modifications include:

Esterification and Etherification: The hydroxyl groups, particularly at positions C-2, C-16, and C-25, are frequent targets for creating esters and ethers. This can alter the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Oxidation and Reduction: The carbonyl and hydroxyl groups on the cucurbitane rings can be interconverted through oxidation and reduction reactions. These changes can significantly impact the molecule's shape and its ability to interact with biological targets.

Side Chain Modification: The side chain, typically attached at C-17, is a key area for structural variation. Modifications here can influence the compound's interaction with specific cellular targets and modulate its cytotoxic effects. nih.gov

Modifications of the α,β-unsaturated carbonyl group: The reactive α,β-unsaturated carbonyl system in ring A is often linked to the high toxicity of cucurbitacins. Modifying this functional group through partial saturation or the introduction of different substituents can reduce reactivity and enhance selectivity. researchgate.net

Skeletal Editing: More advanced strategies involve "skeletal editing," which aims to make precise, single-atom changes to the core framework of the molecule. nih.govresearchgate.net This can involve inserting, deleting, or exchanging atoms to create novel molecular scaffolds with potentially unique biological activities.

These modifications allow for a systematic exploration of the structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects. nih.govnih.gov

Synthesis of Novel Cucurbitacin H Derivatives for Enhanced Biological Activity

The synthesis of novel derivatives from naturally occurring cucurbitacins like Cucurbitacin B (a close analog to H) is a primary strategy to develop compounds with enhanced anticancer activity and lower toxicity. mdpi.comresearchgate.net Research has shown that even slight modifications to the cucurbitacin skeleton can significantly alter cytotoxicity and optimize anti-proliferative activity. tandfonline.com

Specific positions on the cucurbitacin scaffold are key targets for derivatization to enhance biological activity.

C-2 Position: The hydroxyl group at the C-2 position is a common site for modification. For instance, derivatives of Cucurbitacin B have been synthesized by modifying this group to create prodrugs designed to reduce toxicity to normal cells while maintaining or enhancing anticancer activity. nih.gov

C-16 Position: Hydroxylation at the C-16 position is one of the steps in the biosynthesis of some cucurbitacins. nih.gov Creating derivatives at this position, such as the hemissuccinate of 16-oxo-dihydrocucurbitacin B, has been shown to alter the compound's effects. nih.gov

C-20 to C-22 Positions (Side Chain): The side chain is crucial for biological activity. Modifications in this region, such as changes to the carbonyl at C-22, can impact cytotoxicity. nih.gov For example, replacing the C-25 hydroxyl group with an acetoxy group has been shown to increase the cytotoxicity of Cucurbitacin D. nih.gov

The following table summarizes selected Cucurbitacin B derivatives and their reported biological activities, illustrating the impact of targeted modifications.

| Compound | Modification | Target Cell Line | Reported Activity |

| Derivative 10b | Modification at the C-2 hydroxyl group | HepG-2 (Hepatocellular carcinoma) | Potent anticancer activity (IC50 = 0.63 µM) with a 14.7-fold improvement in therapeutic index compared to Cucurbitacin B. dntb.gov.uamdpi.comresearchgate.net |

| Prodrug 1 | Quinone-based bioreductive group added | MCF-7 (Breast cancer) | Reduced toxicity to noncancerous cells by up to 310-fold compared to parent Cucurbitacin B; efficiently releases parent compound in reductase-overexpressing cancer cells. nih.gov |

Methods for Generating Semi-synthetic Analogs

Semi-synthesis is a powerful approach that utilizes complex natural products, such as cucurbitacins, as starting materials for chemical modifications. u-picardie.fr This strategy is often more efficient than total synthesis for producing a library of analogs for biological screening. The process typically involves isolating a parent cucurbitacin from a natural source and then applying a series of chemical reactions to introduce specific structural changes. tandfonline.com

Researchers have designed and synthesized analogs with modifications at various positions through substitution, elimination, or bioisosteric replacements. u-picardie.fr For example, a series of Cucurbitacin B derivatives were synthesized to evaluate their activity against hepatocellular carcinoma. The starting material was isolated from Cucumis melo L., and subsequent modifications were made to generate a range of compounds. mdpi.com These semi-synthetic approaches are crucial for elucidating structure-activity relationships and identifying analogs with improved pharmacological properties. nih.gov

Exploration of Prodrug Strategies for Improved Therapeutic Profiles

A significant challenge in the clinical application of cucurbitacins is their high toxicity and narrow therapeutic window. nih.govnih.gov The prodrug strategy is a promising approach to overcome these limitations. mdpi.comactamedicamarisiensis.romdpi.com A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body, ideally at the target site. nih.govmdpi.com

This approach aims to:

Reduce systemic toxicity: By masking the active functional groups, the prodrug can circulate in the body with reduced toxicity to healthy cells. nih.gov

Enhance solubility and bioavailability: Prodrugs can be designed to have better physicochemical properties than the parent drug. actamedicamarisiensis.ro

Target specific tissues: Some prodrugs are designed to be activated by enzymes that are overexpressed in tumor cells, leading to a targeted release of the cytotoxic agent. nih.gov

One notable strategy involves creating bioreductive prodrugs of Cucurbitacin B. These compounds are designed to be activated by reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which are often overexpressed in cancer cells. This targeted activation releases the active cucurbitacin in situ, concentrating its therapeutic effect within the tumor while minimizing damage to normal tissues. nih.gov For example, a prodrug of Cucurbitacin B was found to be significantly less toxic to noncancerous cells and efficiently released the parent compound in reductase-overexpressing cancer cells. nih.gov

Synthetic Routes for the Cucurbitacin Core Structure

The total synthesis of the complex, tetracyclic core structure of cucurbitacins is a formidable challenge in organic chemistry. To date, no total synthesis of Cucurbitacin B, a closely related and abundant analog of this compound, has been reported. nih.gov However, progress has been made toward constructing the core skeleton.

The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene (B107256) to form the initial cucurbitadienol (B1255190) skeleton, which is then tailored by various enzymes, including cytochrome P450s (CYP450s) and acyltransferases (ACT), to produce the diverse range of natural cucurbitacins. nih.govresearchgate.netfrontiersin.org

Synthetic efforts in the laboratory have focused on convergent approaches to build the complex ring system. One key strategy involves the Diels-Alder reaction to construct the core structure. nih.govacs.org For example, synthetic efforts toward cucurbitacins B and D have utilized a highly regio- and stereoselective Diels-Alder reaction between a diene and a novel dienophile to create a diastereomer of the cucurbitacin core. acs.org While the complete synthesis remains elusive, these studies provide a foundation and guiding principles for the eventual total synthesis of these complex and biologically important molecules. nih.gov

Advanced Analytical Techniques for Cucurbitacin H Quantification and Profile Assessment

Quantitative High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) serves as a primary technique for the separation and quantification of cucurbitacins, including Cucurbitacin H. Reverse-phase HPLC (RP-HPLC), commonly employing C18 stationary phases, is widely utilized due to its effectiveness in resolving these moderately polar triterpenoids nih.govscielo.brnih.govtandfonline.commjcce.org.mkresearchgate.netresearchgate.netnih.govgoogle.com. Typical chromatographic conditions involve mobile phases composed of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with formic or acetic acid, with detection typically performed at wavelengths around 230 nm, a common absorption maximum for cucurbitacins nih.govscielo.brnih.govtandfonline.commjcce.org.mkresearchgate.netresearchgate.netupm.edu.my. This method allows for the simultaneous determination of multiple cucurbitacins by comparing their retention times and peak areas against those of authenticated standards researchgate.netupm.edu.mynih.gov.

For reliable quantitative results, HPLC methods undergo rigorous validation, assessing critical parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: Calibration curves generated from standard cucurbitacins demonstrate strong linearity over specified concentration ranges. For instance, linearity for Cucurbitacin E has been established from 1 to 100 µg/mL nih.govnih.govtandfonline.com, while ranges of 4–240 µg/mL and 40–400 µg/mL have been reported for Cucurbitacin B and Dihydrocucurbitacin B, respectively scielo.br. Correlation coefficients (r²) consistently exceed 0.99, indicating excellent linear responses tandfonline.comresearchgate.net.

Accuracy and Precision: Accuracy is evaluated through recovery studies, where spiked samples typically yield recovery rates between 95% and 102% scielo.brtandfonline.comresearchgate.netualberta.camdpi.com. Precision, assessed via repeatability and intermediate precision, is demonstrated by low relative standard deviations (%RSD), generally below 2% nih.govnih.govtandfonline.com or 3% researchgate.net, signifying high method reproducibility.

Sensitivity: Method sensitivity is defined by LOD and LOQ values. For Cucurbitacin E, LODs as low as 3.45 µg/mL and LOQs of 8.82 µg/mL have been reported nih.gov. For Cucurbitacin B and D, LODs were found to be 1.87 µg/mL and 1.30 µg/mL, with corresponding LOQs of 5.66 µg/mL and 3.93 µg/mL, respectively researchgate.net.

Specificity and Robustness: Specificity ensures the method can accurately measure the target analyte without interference from other sample components nih.gov. Robustness, tested by minor variations in method parameters, typically shows minimal impact, with %SD values usually below 2% nih.govscielo.brtandfonline.com.

| Parameter | Cucurbitacin E (Range) | Cucurbitacin B (Range) | Dihydrocucurbitacin B (Range) | Cucurbitacin B (LOD/LOQ) | Cucurbitacin D (LOD/LOQ) |

| Linearity (µg/mL) | 1–100 nih.govnih.gov | 4–240 scielo.br | 40–400 scielo.br | N/A | N/A |

| Correlation (r²) | >0.99 tandfonline.com | >0.99 tandfonline.com | N/A | N/A | N/A |

| Precision (%RSD) | <2% nih.govnih.gov | <2% nih.govnih.gov | 1.03–2.95% scielo.br | N/A | N/A |

| Accuracy (Recovery %) | 95.35–97.23% nih.govnih.gov | N/A | 95.5±3.01% scielo.br | N/A | N/A |

| LOD (µg/mL) | 3.45 nih.gov | N/A | N/A | 1.87 researchgate.net | 1.30 researchgate.net |

| LOQ (µg/mL) | 8.82 nih.gov | N/A | N/A | 5.66 researchgate.net | 3.93 researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides enhanced capabilities for the identification and quantification of cucurbitacins, including this compound, by delivering molecular weight information and structural fragmentation data nih.govbanglajol.infouniba.itresearchgate.netfrontiersin.orgnih.govnih.gov. High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS and LC-Orbitrap-MS, offer highly accurate mass measurements, enabling precise determination of elemental composition and differentiation of isobaric compounds banglajol.infouniba.itfrontiersin.orgnih.gov.

LC-MS/MS is vital for metabolite profiling, facilitating the detection and characterization of a broad spectrum of cucurbitacins within complex plant extracts banglajol.infonih.govfrontiersin.org. By analyzing fragmentation patterns (MS/MS), specific cucurbitacins can be tentatively identified and subsequently confirmed researchgate.netnih.govnih.gov. For quantitative analysis, methods like Multiple Reaction Monitoring (MRM) are employed, targeting specific precursor-to-product ion transitions for highly sensitive and selective quantification nih.govnih.gov. Research has utilized LC-MS/MS to identify numerous cucurbitacins and dihydrocucurbitacins in various plant species, providing detailed insights into their chemical composition researchgate.netfrontiersin.org.

Molecularly Imprinted Polymer (MIP) Based Extraction and Quantification

Molecularly Imprinted Polymers (MIPs) offer a sophisticated method for the selective extraction and pre-concentration of target analytes from complex matrices, such as plant extracts nih.govmdpi.comresearchgate.netmpnet.irresearchgate.net. MIPs are synthetic polymers engineered with specific binding sites complementary to a target molecule (the "template") during their synthesis. This imprinting process confers high selectivity and affinity for the target analyte.